molecular formula C16H10ClNO5 B605553 AQ-101 CAS No. 1353384-61-8

AQ-101

Cat. No. B605553
M. Wt: 331.71
InChI Key: FVBACBMWEZTDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AQ-101 is a inhibitor of MDM2, which induces MDM2 protein degradation through a self-ubiquitination and proteasome-mediated mechanism.

Scientific Research Applications

Cancer-Inhibiting Mechanism and Therapeutic Potential

AQ-101, a novel small-molecule anthraquinone analogue synthesized from rhein, exhibits potent anticancer activity. A study revealed that AQ-101 induces MDM2 protein degradation through self-ubiquitination and a proteasome-mediated mechanism. This leads to p53 activation, contributing to apoptosis in acute lymphoblastic leukemia (ALL), particularly in cases with a wild-type p53 phenotype and MDM2 expression. In vivo, AQ-101 effectively inhibited ALL development in mice with a human ALL xenograft, suggesting its potential as a safe and novel anticancer drug targeting MDM2 (Gu et al., 2017).

Applications in Environmental and Material Sciences

In another context, the term "AQ" refers to anthraquinone compounds used in environmental and material sciences. One study utilized a quinone-modified metal-organic framework, NH2-MIL-101(Fe), with 2-anthraquinone sulfonate (AQS) for the enhanced degradation of bisphenol A. This demonstrates the potential of AQ derivatives in environmental remediation applications (Li et al., 2017).

AQ in Analytical and Biosensor Technologies

AQ derivatives have also been utilized in analytical and biosensor technologies. A study focused on developing a paper-based electrochemical biosensor using an anthraquinone-labeled pyrrolidinyl peptide nucleic acid probe for detecting human papillomavirus (HPV). This innovation highlights the versatility of AQ derivatives in creating sensitive and specific biosensors for medical diagnostics (Teengam et al., 2017).

AQ in Photocatalysis and Energy Applications

AQ-based compounds have been investigated for their potential in photocatalysis and energy applications. A study synthesized mesoporous Cu-loaded TiO2 from a Ti-based MOF, MIL-125, integrating Cu single atoms for efficient photocatalytic hydrogen evolution. This research suggests that AQ-derived materials could play a significant role in advancing sustainable energy solutions (Ma et al., 2022).

properties

CAS RN

1353384-61-8

Product Name

AQ-101

Molecular Formula

C16H10ClNO5

Molecular Weight

331.71

IUPAC Name

2-Chloro-N-(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

InChI

InChI=1S/C16H10ClNO5/c17-6-12(21)18-7-4-9-14(11(20)5-7)16(23)13-8(15(9)22)2-1-3-10(13)19/h1-5,19-20H,6H2,(H,18,21)

InChI Key

FVBACBMWEZTDOY-UHFFFAOYSA-N

SMILES

O=C(NC(C=C1C2=O)=CC(O)=C1C(C3=C2C=CC=C3O)=O)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AQ-101;  AQ101;  AQ 101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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